molecular formula C18H14N2O4S B2808225 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide CAS No. 397277-44-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2808225
CAS RN: 397277-44-0
M. Wt: 354.38
InChI Key: PNBVWIODOOPKDM-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a thiazole group, and a methoxybenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiazole groups are aromatic, meaning they have a ring structure with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzodioxole group might undergo electrophilic aromatic substitution, while the thiazole group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3-benzodioxol-5-yl moiety have shown potential in the field of cancer research . They have been evaluated for their antitumor activities against various cell lines, and some have shown potent growth inhibition properties .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Therapeutic Potential

The 1,3-benzodioxol-5-yl moiety is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity . Compounds containing this moiety have been reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .

Use in Drug Synthesis

The 1,3-benzodioxol-5-yl moiety is an intermediate for the synthesis of various drugs . For example, it is used in the synthesis of drugs like oxolinic acid, cinoxacin, and miloxacin .

Use in Gemological Stimulant Detection

1,3-Benzodioxole is useful in gemological stimulant detection . This could potentially be an application of “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide” as well.

Use in Perfume Industry

1,3-Benzodioxole is used as a precursor for perfumes . This suggests that “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide” could potentially be used in the perfume industry.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some organic compounds are flammable, while others are toxic or carcinogenic .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-22-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBVWIODOOPKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide

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